![molecular formula C11H21NO4 B6645951 3-[(2-Ethoxy-2-methylpropyl)amino]-2,2-dimethyl-3-oxopropanoic acid](/img/structure/B6645951.png)
3-[(2-Ethoxy-2-methylpropyl)amino]-2,2-dimethyl-3-oxopropanoic acid
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Overview
Description
3-[(2-Ethoxy-2-methylpropyl)amino]-2,2-dimethyl-3-oxopropanoic acid is a chemical compound commonly referred to as EMPA or Empagliflozin. It is a sodium-glucose cotransporter 2 (SGLT2) inhibitor, which is primarily used in the treatment of type 2 diabetes. EMPA works by blocking the reabsorption of glucose in the kidneys, leading to increased excretion of glucose in the urine. This results in a reduction of blood glucose levels, making it an effective treatment for diabetes.
Mechanism of Action
EMPA works by inhibiting the reabsorption of glucose in the kidneys. It specifically targets 3-[(2-Ethoxy-2-methylpropyl)amino]-2,2-dimethyl-3-oxopropanoic acid, a protein responsible for the reabsorption of glucose in the kidney tubules. By blocking the action of 3-[(2-Ethoxy-2-methylpropyl)amino]-2,2-dimethyl-3-oxopropanoic acid, EMPA increases the excretion of glucose in the urine, leading to a reduction in blood glucose levels.
Biochemical and physiological effects:
In addition to its effects on blood glucose levels, EMPA has also been shown to have beneficial effects on several other physiological parameters, including blood pressure, body weight, and lipid levels. EMPA has been shown to reduce blood pressure in patients with type 2 diabetes, which may be due to its diuretic effects. In addition, EMPA has been shown to reduce body weight in obese patients with type 2 diabetes, which may be due to its effects on glucose excretion. Finally, EMPA has been shown to improve lipid profiles, including reductions in triglycerides and increases in HDL cholesterol.
Advantages and Limitations for Lab Experiments
One advantage of EMPA is its specificity for 3-[(2-Ethoxy-2-methylpropyl)amino]-2,2-dimethyl-3-oxopropanoic acid, which makes it a useful tool for studying the role of this protein in glucose homeostasis. In addition, EMPA has been shown to have beneficial effects on several physiological parameters, which may make it a useful tool for studying the effects of diabetes on these parameters. However, one limitation of EMPA is its specificity for 3-[(2-Ethoxy-2-methylpropyl)amino]-2,2-dimethyl-3-oxopropanoic acid, which may limit its usefulness for studying other aspects of glucose homeostasis.
Future Directions
There are several future directions for research on EMPA. One area of interest is the effects of EMPA on the gut microbiome, which has been shown to play an important role in glucose homeostasis. Another area of interest is the effects of EMPA on insulin secretion, which may be relevant for patients with type 2 diabetes who have impaired insulin secretion. Finally, there is interest in exploring the potential use of EMPA in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease.
Synthesis Methods
The synthesis of EMPA involves several steps, starting with the reaction of 3-methoxybenzaldehyde with ethyl 2-bromo-2-methylpropanoate to form a key intermediate. This intermediate is then reacted with methyl magnesium bromide to form the corresponding alcohol, which is then oxidized to the corresponding ketone. The ketone is then reacted with isopropylamine to form EMPA.
Scientific Research Applications
EMPA has been extensively studied for its efficacy in the treatment of type 2 diabetes. Several clinical trials have demonstrated its ability to lower blood glucose levels and improve glycemic control in patients with type 2 diabetes. In addition, EMPA has also been shown to have beneficial effects on cardiovascular outcomes, including a reduction in the risk of heart failure and cardiovascular death.
properties
IUPAC Name |
3-[(2-ethoxy-2-methylpropyl)amino]-2,2-dimethyl-3-oxopropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-16-10(2,3)7-12-8(13)11(4,5)9(14)15/h6-7H2,1-5H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPDJDYGRIQLHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C)CNC(=O)C(C)(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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